molecular formula C7H4FNS B8459648 5-Fluorothieno[2,3-c]pyridine

5-Fluorothieno[2,3-c]pyridine

Cat. No. B8459648
M. Wt: 153.18 g/mol
InChI Key: USPIVJTTWBGBIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08378104B2

Procedure details

To a solution of thieno[2,3-c]pyridin-5-ylamine (24.0 mg, 0.160 mmol) in pyridine hydrofluoride (0.50 mL, 5.50 mmol) in a plastic bottle was added sodium nitrite (33.1 mg, 0.479 mmol). The reaction mixture was stirred at RT for 50 min. Another portion of sodium nitrite was added and the mixture was stirred at RT for another 30 min, then at 100° C. for 1 h. The reaction mixture was then poured into 1:1 NH4OH:water (10 mL) and extracted with EtOAc (3×15 mL). The combined organic extracts were washed with water (2×10 mL) and brine (10 mL), dried over MgSO4, and concentrated in vacuo. Purification by ISCO chromatography (0 to 30% EtOAc:heptane) afforded 8 mg (33%) of the title compound as a beige solid. 1H NMR (400 MHz, CDCl3): δ 8.75 (s, 1 H), 7.81 (d, J=5.6 Hz, 1 H), 7.35 (d, J=5.2 Hz, 1 H), 7.29-7.31 (m, 1 H); MS (ESI): 154.12 [M+H]+; HPLC tR=3.40 min (ZQ3: polar—5 min).
Quantity
24 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
33.1 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
33%

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]2=[CH:6][N:7]=[C:8](N)[CH:9]=[C:4]2[CH:3]=[CH:2]1.[FH:11].N1C=CC=CC=1.N([O-])=O.[Na+].[NH4+].[OH-]>>[F:11][C:8]1[CH:9]=[C:4]2[CH:3]=[CH:2][S:1][C:5]2=[CH:6][N:7]=1 |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
24 mg
Type
reactant
Smiles
S1C=CC=2C1=CN=C(C2)N
Name
Quantity
0.5 mL
Type
reactant
Smiles
F.N1=CC=CC=C1
Name
Quantity
33.1 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[OH-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT for 50 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at RT for another 30 min
Duration
30 min
WAIT
Type
WAIT
Details
at 100° C. for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
water (10 mL) and extracted with EtOAc (3×15 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with water (2×10 mL) and brine (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by ISCO chromatography (0 to 30% EtOAc:heptane)

Outcomes

Product
Details
Reaction Time
50 min
Name
Type
product
Smiles
FC=1C=C2C(=CN1)SC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 8 mg
YIELD: PERCENTYIELD 33%
YIELD: CALCULATEDPERCENTYIELD 32.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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